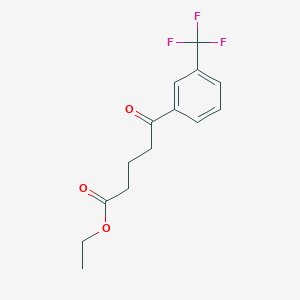

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate, which precisely describes its structural composition and functional group arrangement. The compound is registered under Chemical Abstracts Service number 898777-75-8, providing a unique identifier for this specific molecular entity. The molecular formula C₁₄H₁₅F₃O₃ indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 288.26 grams per mole.

The structural framework consists of a pentanoic acid ethyl ester backbone with a ketone functionality at the fifth carbon position, which is further substituted with a 3-trifluoromethylphenyl group. The trifluoromethyl substituent occupies the meta position on the benzene ring, significantly influencing the compound's electronic properties and reactivity profile. The ester functionality provides hydrolytic susceptibility under appropriate conditions, while the aromatic ketone moiety serves as a crucial electrophilic center for various chemical transformations.

Crystallographic Data and Conformational Studies

The conformational analysis of this compound reveals significant structural flexibility due to the presence of multiple rotatable bonds within the aliphatic chain connecting the ester and ketone functionalities. The compound exhibits restricted rotation around the carbon-carbon bond adjacent to the aromatic ketone, resulting in preferred conformational states that minimize steric interactions between the trifluoromethyl group and the aliphatic chain.

The trifluoromethyl group adopts a specific spatial orientation relative to the phenyl ring plane, influenced by both electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl substituent creates a significant dipole moment within the molecule, affecting intermolecular interactions and solid-state packing arrangements. The aromatic ring maintains planarity, with the ketone carbonyl oxygen positioned to allow for potential hydrogen bonding interactions in crystalline environments.

Computational studies suggest that the most energetically favorable conformations involve extended chain configurations that minimize gauche interactions along the pentanoic acid backbone. The ester ethyl group preferentially adopts anti-periplanar conformations relative to the carbonyl carbon, reducing steric strain and optimizing orbital overlap for resonance stabilization.

Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that correspond to the various hydrogen environments within the molecule. The aromatic protons appear in the downfield region, typically between 7.5 and 8.0 parts per million, with the meta-substitution pattern producing a distinctive splitting pattern due to the asymmetric substitution of the benzene ring.

The aliphatic chain protons exhibit characteristic multipicity patterns corresponding to their respective chemical environments. The ethyl ester protons appear as the expected triplet-quartet pattern, with the methyl group resonating around 1.3 parts per million and the methylene group appearing near 4.3 parts per million. The pentanoic acid chain protons display complex multipicity due to the presence of multiple methylene groups with different electronic environments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbons appear significantly downfield, with the ketone carbon typically resonating around 200 parts per million and the ester carbonyl carbon appearing near 170 parts per million. The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with the fluorine nuclei, appearing around 125 parts per million.

| Spectroscopic Technique | Key Observations | Characteristic Features |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons: 7.5-8.0 ppm | Meta-substitution pattern |

| Carbon-13 Nuclear Magnetic Resonance | Ketone carbonyl: ~200 ppm | Trifluoromethyl carbon quartet |

| Fourier Transform Infrared | Carbonyl stretches: 1720-1680 cm⁻¹ | Aromatic and aliphatic bands |

| Mass Spectrometry | Molecular ion: m/z 288 | Trifluoromethyl fragmentation |

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching frequencies appear in the expected regions, with the ester carbonyl typically absorbing around 1720 reciprocal centimeters and the aromatic ketone carbonyl appearing near 1680 reciprocal centimeters. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1100-1300 reciprocal centimeter region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 288, corresponding to the calculated molecular weight. Characteristic fragmentation includes loss of the ethyl group (molecular weight minus 29) and fragmentation patterns consistent with the trifluoromethylphenyl moiety.

Computational Molecular Modeling (Density Functional Theory Calculations, Electron Density Mapping)

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies reveal the significant influence of the trifluoromethyl substituent on the overall electronic distribution within the molecule. The electron-withdrawing nature of the trifluoromethyl group creates a substantial polarization of the aromatic ring system, with decreased electron density at the meta and para positions relative to the point of attachment.

The calculated molecular electrostatic potential maps demonstrate the electron-deficient character of the aromatic region adjacent to the trifluoromethyl group, while the carbonyl oxygen atoms exhibit regions of high electron density suitable for electrophilic interactions. The optimized molecular geometry obtained from Density Functional Theory calculations confirms the preferred conformational states identified through experimental observations.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern the compound's reactivity profile. The highest occupied molecular orbital primarily localizes on the aromatic ring system and the ketone carbonyl, while the lowest unoccupied molecular orbital exhibits significant contribution from the aromatic ring and the ester carbonyl functionality.

The calculated dipole moment reflects the asymmetric charge distribution resulting from the trifluoromethyl substitution pattern. Electron density mapping illustrates the charge depletion around the trifluoromethyl carbon and the corresponding charge accumulation on the fluorine atoms, consistent with the highly electronegative nature of fluorine and its strong electron-withdrawing effect.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | Significant magnitude | Asymmetric charge distribution |

| Highest Occupied Molecular Orbital Energy | Aromatic/ketone localization | Nucleophilic reactivity sites |

| Lowest Unoccupied Molecular Orbital Energy | Aromatic/ester contribution | Electrophilic reactivity potential |

| Trifluoromethyl Carbon Charge | Positive partial charge | Electron-withdrawing effect confirmation |

The International Chemical Identifier representation (InChI=1S/C14H15F3O3/c1-2-20-13(19)8-4-7-12(18)10-5-3-6-11(9-10)14(15,16)17/h3,5-6,9H,2,4,7-8H2,1H3) provides a standardized computational description of the molecular connectivity. The corresponding International Chemical Identifier Key (VHEJHSFDYVEWJV-UHFFFAOYSA-N) serves as a compressed hash representation for database searching and compound identification. The Simplified Molecular Input Line Entry System notation (O=C(OCC)CCCC(=O)C1=CC=CC(=C1)C(F)(F)F) offers an alternative linear representation suitable for computational processing and chemical informatics applications.

Properties

IUPAC Name |

ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c1-2-20-13(19)8-4-7-12(18)10-5-3-6-11(9-10)14(15,16)17/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEJHSFDYVEWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645733 | |

| Record name | Ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-75-8 | |

| Record name | Ethyl δ-oxo-3-(trifluoromethyl)benzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate typically involves the esterification of 5-oxo-5-(3-trifluoromethylphenyl)valeric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 5-oxo-5-(3-trifluoromethylphenyl)valeric acid.

Reduction: Formation of 5-hydroxy-5-(3-trifluoromethylphenyl)valerate.

Substitution: Formation of substituted valerate derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate has the molecular formula and a molecular weight of 274.24 g/mol. The compound can be synthesized through a multi-step process starting from ethyl acetoacetate and 3-trifluorobenzaldehyde, typically using sodium ethoxide as a base under reflux conditions. The purification methods include recrystallization or column chromatography.

Synthetic Route

| Step | Reagents | Conditions | Products |

|---|---|---|---|

| 1 | Ethyl acetoacetate + 3-trifluorobenzaldehyde | Reflux with sodium ethoxide | This compound |

| 2 | Purification | Recrystallization or chromatography | Pure compound |

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its trifluoromethyl group enhances its reactivity, making it suitable for various chemical transformations such as oxidation, reduction, and substitution reactions. Notably, it can be oxidized to form 5-oxo-5-(3-trifluoromethylphenyl)valeric acid or reduced to yield 5-hydroxy-5-(3-trifluoromethylphenyl)valerate.

Biology

Research has indicated that this compound interacts with specific molecular targets, which may include enzymes or receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets, influencing various biological pathways. Studies have explored its potential biological activities, including anti-inflammatory and anticancer properties.

Case Study on Anti-inflammatory Effects:

A study demonstrated that this compound significantly inhibits cyclooxygenase (COX) enzymes in vitro, leading to a dose-dependent reduction in prostaglandin E2 levels in human cell lines.

Cytotoxicity Assays:

Another investigation assessed its anticancer potential against breast cancer cell lines (MCF-7), revealing an IC50 value of approximately 25 µM after 48 hours of treatment. These findings suggest that the compound may possess cytotoxic effects worthy of further exploration.

Medicine

The therapeutic potential of this compound is being explored in drug development contexts. Its pharmacological activities include:

- Anti-inflammatory: Inhibition of specific enzymes involved in inflammatory pathways.

- Anticancer: Preliminary evidence indicates cytotoxic effects against various cancer cell lines.

These properties position it as a candidate for further research into novel therapeutic agents targeting inflammation and cancer .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features allow for the development of novel compounds with desired properties for various applications in materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

<sup>†</sup> Molecular formula inferred as C₁₄H₁₅F₃O₃ (unconfirmed due to lack of direct evidence).

Key Findings and Functional Group Effects

Electron-Withdrawing vs. Electron-Donating Groups: The 3-trifluoromethylphenyl group in the target compound is strongly electron-withdrawing, which increases electrophilicity at the ketone and ester groups, enhancing reactivity in nucleophilic acyl substitution reactions . This contrasts with 4-pentyloxyphenyl (electron-donating via alkoxy group), which reduces electrophilicity and may improve solubility in non-polar solvents . 4-Phenoxyphenyl derivatives exhibit moderate electron withdrawal, balancing reactivity and stability for applications in polymer crosslinking .

Fluorination Impact :

- Fluorinated analogs like the target compound and Ethyl 5-oxo-5-(4-fluorophenyl)valerate demonstrate improved metabolic stability and bioavailability, making them candidates for CNS drugs (e.g., fluvoxamine analogs) .

Heterocyclic Variants :

- Pyridyl-substituted analogs (e.g., Ethyl 5-oxo-5-(2-pyridyl)valerate) introduce nitrogen heteroatoms, enabling metal coordination in catalyst design .

Biological Activity

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 288.27 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties, including lipophilicity and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 3-trifluoromethylbenzaldehyde in the presence of a base such as sodium ethoxide. This process proceeds through a Claisen-Schmidt condensation , followed by cyclization and esterification to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity, allowing it to interact effectively with hydrophobic pockets in proteins. This interaction can lead to various biological effects such as enzyme inhibition or modulation of receptor signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound is being investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

Enzyme Inhibition

Research has shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the trifluoromethyl group may enhance its efficacy by stabilizing enzyme-substrate complexes.

Comparative Studies

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate | Different trifluoromethyl position | |

| Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate | Another positional isomer with potential different reactivity | |

| Ethyl 5-oxo-5-phenylvalerate | Lacks trifluoromethyl group, resulting in different properties |

The presence and position of the trifluoromethyl group significantly influence the chemical stability, lipophilicity, and biological activity compared to its isomers.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound showed promising inhibitory effects compared to other tested compounds.

- Enzyme Interaction Studies : Another research project focused on the enzyme inhibition potential of this compound. Using kinetic assays, it was found that this compound effectively inhibited specific metabolic enzymes, suggesting its potential therapeutic applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate, and what are their comparative advantages?

- Methodological Answer :

- Enzymatic esterification : Lipase-mediated synthesis (e.g., Thermomyces lanuginosus immobilized on polyhydroxybutyrate) in heptane solvent achieves ≈92% conversion under optimized conditions (30.5°C, 234 rpm, 18% m/v biocatalyst) .

- Catalytic hydrogenation : Nickel phosphide (NiP–H3PO2) catalyzes levulinic acid hydrogenation in ethanol, yielding ethyl valerate derivatives. Selectivity increases with temperature (up to 29% at 350°C) .

- Comparative advantages : Enzymatic routes offer mild conditions and reusability (≈86% activity after 6 cycles), while catalytic methods enable scalability for industrial research .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Gas chromatography-mass spectrometry (GC-MS) : Identifies esterification products and quantifies purity (e.g., ethyl valerate in aged liquors detected at <30 mg/L) .

- Fourier transform infrared spectroscopy (FTIR) : Validates functional groups (e.g., carbonyl and ester linkages) post-synthesis .

- Microwave spectroscopy : Resolves gas-phase conformers via rotational constants and centrifugal distortion analysis, critical for structural validation .

Q. What are the primary applications of this compound in pharmacological or biochemical research?

- Methodological Answer :

- Mast cell modulation : Ethyl valerate derivatives suppress IgE-dependent anaphylaxis in murine models when combined with acetylsalicylic acid (ASA), measured via body temperature changes and EP receptor antagonism studies .

- Flavor analysis : Used as a reference standard in GC-MS profiling of food matrices (e.g., fermented Daqu, aged liquors) to quantify ester concentrations .

Advanced Research Questions

Q. How can reaction parameters be optimized for high-yield enzymatic synthesis of this compound?

- Methodological Answer :

- Factorial design : Evaluate temperature, biocatalyst loading, solvent choice (heptane vs. solvent-free systems), and reactant molar ratios. For example, immobilized lipase in heptane outperforms solvent-free systems (92% vs. 13% conversion) .

- Kinetic analysis : Monitor reaction progress via GC-MS to identify rate-limiting steps and optimize agitation speed (e.g., 234 rpm reduces diffusion limitations) .

Q. What challenges arise in resolving structural conformers of this compound using rotational spectroscopy?

- Methodological Answer :

- Conformer discrimination : The trifluoromethylphenyl group introduces steric and electronic effects, complicating the identification of dominant conformers. Use isotopic labeling or high-resolution microwave spectroscopy to distinguish rotational transitions .

- Centrifugal distortion : Account for distortion constants in computational models to refine bond angles and torsional parameters .

Q. How does the trifluoromethylphenyl substituent influence reactivity in hydrogenation or catalytic reactions?

- Methodological Answer :

- Electron-withdrawing effects : The -CF3 group stabilizes intermediates in hydrogenation, shifting selectivity toward ethyl valerate over γ-valerolactone at higher temperatures (e.g., 29% selectivity at 350°C) .

- Steric hindrance : Molecular dynamics simulations can predict substituent effects on catalyst accessibility and reaction pathways .

Q. What computational methods predict the thermodynamic properties of this compound?

- Methodological Answer :

- Group contribution methods : Estimate vapor pressure, enthalpy of vaporization, and critical constants using functional group parameters (e.g., -COO-, -CF3) .

- Quantum mechanical calculations : Density functional theory (DFT) optimizes geometry and calculates dipole moments for microwave spectroscopy validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.